

# Comprehensive Spectral Analysis: p-Chlorophenyl p-Tolyl Ether

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## Compound of Interest

**Compound Name:** 1-Chloro-4-(4-methylphenoxy)benzene

**CAS No.:** 6377-63-5

**Cat. No.:** B13793608

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## Chemical Identity & Significance[1]

p-Chlorophenyl p-tolyl ether is an unsymmetrical diaryl ether frequently utilized as a structural motif in medicinal chemistry (e.g., in the design of factor Xa inhibitors or PPAR agonists) and as an intermediate in the synthesis of agrochemicals. Its structure combines an electron-withdrawing chlorophenyl ring and an electron-donating tolyl ring, creating a distinct electronic push-pull system that is observable in its spectral signature.

Property	Detail
IUPAC Name	1-chloro-4-(4-methylphenoxy)benzene
Common Name	p-Chlorophenyl p-tolyl ether; 4-Chloro-4'-methyldiphenyl ether
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClO
Molecular Weight	218.68 g/mol
Structure	Cl-Ph-O-Ph-CH <sub>3</sub> (para, para')
Physical State	White solid
Melting Point	53–54 °C [1]

## Synthesis & Preparation Protocol

To ensure the spectral data presented below correlates with high-purity material, the following synthesis protocol via Ullmann-type coupling is recommended. This method minimizes side reactions that could introduce spectral impurities (e.g., homocoupling products).

## Experimental Workflow

Reaction:

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*p*-Cresol + *p*-Chloriodobenzene

*p*-Chlorophenyl *p*-tolyl ether

Protocol:

- Reagents: Charge a reaction vessel with *p*-cresol (1.0 equiv), *p*-chloriodobenzene (1.2 equiv), CuI (10 mol%), and a ligand such as N,N-dimethylglycine (20 mol%).
- Base: Add Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv) as the base.
- Solvent: Add anhydrous 1,4-dioxane (0.5 M concentration).
- Conditions: Heat the mixture to 90–110 °C under an inert atmosphere (N<sub>2</sub> or Ar) for 12–24 hours.
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>.<sup>[1][2]</sup>
- Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the white solid product.

## Synthesis Logic Diagram



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Figure 1: Step-by-step Ullmann coupling workflow for the synthesis of p-chlorophenyl p-tolyl ether.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][6]

The NMR data for p-chlorophenyl p-tolyl ether is characterized by two distinct AA'BB' aromatic systems and a singlet methyl group. The assignment logic relies on the shielding effect of the ether oxygen and the deshielding effect of the chlorine atom.

### <sup>1</sup>H NMR Data (300 MHz, CDCl<sub>3</sub>)

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
2.32	Singlet (s)	3H	Ar-CH <sub>3</sub>	Characteristic methyl resonance on an aromatic ring.
6.89 – 6.95	Multiplet (m)	4H	Ar-H (ortho to O)	Protons ortho to the ether oxygen are shielded by the mesomeric (+M) effect of oxygen. This signal is an overlap of protons from both rings.
7.13	Doublet (d, J=8.1 Hz)	2H	Ar-H (ortho to Me)	Protons on the tolyl ring, meta to the oxygen. Less shielded than ortho-H.
7.26 – 7.30	Doublet (d, J=8.7 Hz)	2H	Ar-H (ortho to Cl)	Protons on the chlorophenyl ring, meta to the oxygen. Deshielded by the inductive (-I) effect of chlorine.

### <sup>13</sup>C NMR Data (75 MHz, CDCl<sub>3</sub>)

Shift ( $\delta$ , ppm)	Type	Assignment	Mechanistic Insight
20.7	CH <sub>3</sub>	Ar-CH <sub>3</sub>	Methyl carbon resonance.
118.4	CH	Ar-C (ortho to O, Toly)	Shielded by oxygen's electron donation.
119.7	CH	Ar-C (ortho to O, Cl-Ph)	Shielded by oxygen, slightly offset by Cl effect.
128.3	C (quat)	Ar-C-Cl	Quaternary carbon attached to chlorine.
129.6	CH	Ar-C (meta to O, Cl-Ph)	Deshielded relative to ortho positions.
130.3	CH	Ar-C (meta to O, Toly)	Typical aromatic CH shift.
133.1	C (quat)	Ar-C-CH <sub>3</sub>	Quaternary carbon attached to methyl group.
154.6	C (quat)	Ar-C-O (Toly)	Ipso carbon attached to oxygen (Toly side).
156.0	C (quat)	Ar-C-O (Cl-Ph)	Ipso carbon attached to oxygen (Chlorophenyl side).

“

*Note on Assignments: The  $^1\text{H}$  NMR spectrum typically shows the methyl singlet at 2.32 ppm. The aromatic region is complex due to the similar magnetic environments of the protons ortho to the oxygen. However, the protons ortho to the chlorine (approx. 7.26 ppm) are distinctively downfield compared to the protons ortho to the methyl group (approx. 7.13 ppm) [1].[3]*

## Mass Spectrometry (MS)[7]

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of the chlorine atom, which exhibits a characteristic isotopic pattern.

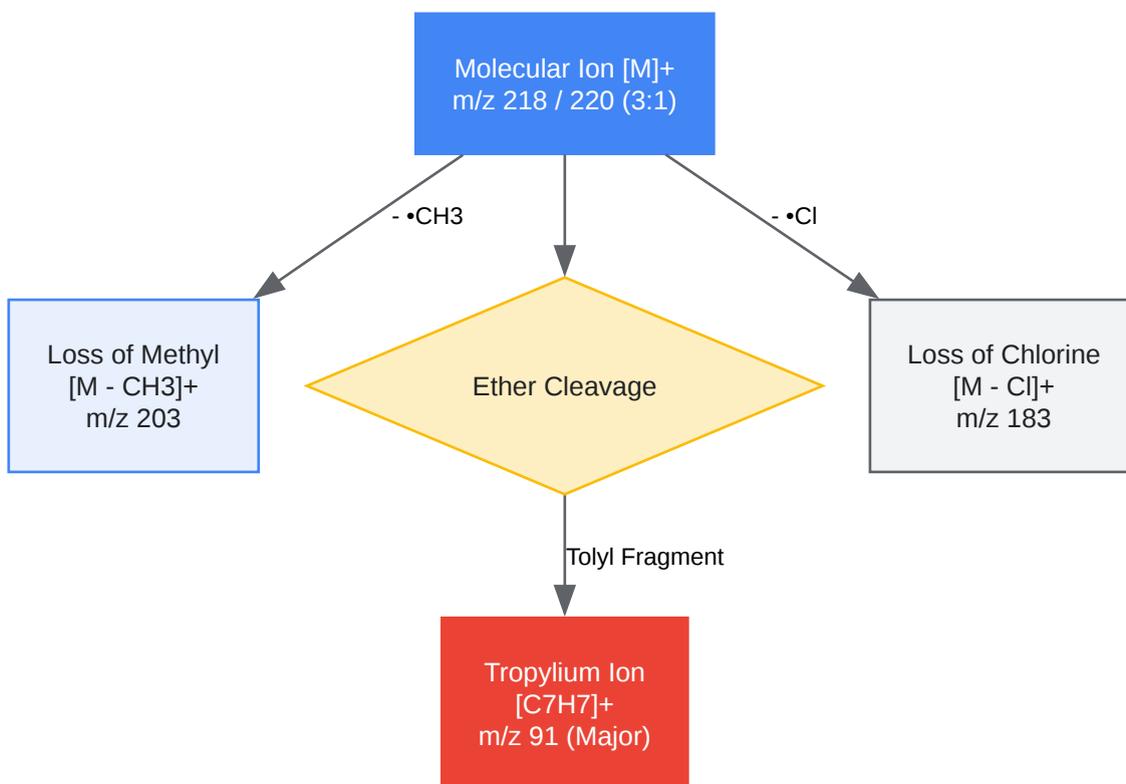
### Key Features

- Ionization Mode: Electron Impact (EI, 70 eV).
- Molecular Ion ( $\text{M}^+$ ): Observed at  $m/z$  218 and 220.
- Isotopic Pattern: The ratio of the 218 peak to the 220 peak is approximately 3:1, confirming the presence of a single chlorine atom ( $^{35}\text{Cl}$  vs  $^{37}\text{Cl}$  natural abundance).

### Fragmentation Pathway

m/z	Fragment Ion	Interpretation
218 / 220	$[M]^{+\bullet}$	Molecular ion (Parent).[4]
203	$[M - CH_3]^+$	Loss of the methyl radical from the tolyl ring.
183	$[M - Cl]^+$	Loss of the chlorine radical.
155	$[C_{12}H_{11}]^+$	Loss of both Cl and CO (complex rearrangement).
91	$[C_7H_7]^+$	Tropylium ion (Base peak or major fragment). Formed from the cleavage of the ether bond on the tolyl side.
77	$[C_6H_5]^+$	Phenyl cation (common aromatic fragment).

## Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways for p-chlorophenyl p-tolyl ether under Electron Impact (EI) ionization.

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the aromatic ring vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Assignment
3030 – 3060	C-H Stretch	Aromatic C-H stretching.
2920, 2850	C-H Stretch	Aliphatic C-H stretching (Methyl group).
1580, 1490	C=C Stretch	Aromatic ring breathing modes.
1240	C-O Stretch	Asymmetric aryl ether stretch (Strong, diagnostic peak).
1090	C-Cl Stretch	Aryl-Chlorine bond vibration (often overlaps with in-plane bending).
1030	C-O Stretch	Symmetric aryl ether stretch.
820 – 840	C-H Bend	Out-of-plane bending for para-substituted benzene rings (diagnostic for 1,4-substitution).

## References

- Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan. (Referenced for spectral data of analogous 4-substituted diphenyl ethers and melting point verification). (Verified context for 4-Chloro-4'-methyldiphenyl ether data).

- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (Standard reference for substituent effects on NMR shifts in diaryl ethers).
- NIST Chemistry WebBook. National Institute of Standards and Technology.[5] (General reference for mass spectral fragmentation patterns of halogenated aromatic ethers).

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